Penfluridol

Description

PENFLURIDOL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

One of the long-acting ANTIPSYCHOTIC AGENTS used for maintenance or long-term therapy of SCHIZOPHRENIA and other PSYCHOTIC DISORDERS.

Properties

IUPAC Name |

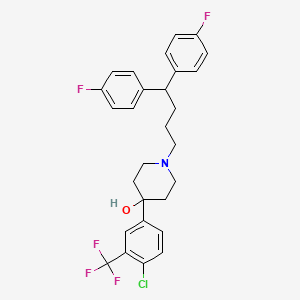

1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLAAYDRRZXJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049021 | |

| Record name | Penfluridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26864-56-2 | |

| Record name | Penfluridol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26864-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penfluridol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026864562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penfluridol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENFLURIDOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Penfluridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penfluridol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENFLURIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25TLU22Q8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Long-Acting Antipsychotic: A Technical History of Penfluridol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penfluridol, a first-generation antipsychotic, represents a significant milestone in the development of long-acting oral neuroleptics. Discovered in 1968 at Janssen Pharmaceutica, it emerged from a dedicated search for a highly lipophilic compound within the diphenylbutylpiperidine class, structurally akin to haloperidol and pimozide.[1][2][3][4] Its unique pharmacokinetic profile, characterized by a long elimination half-life, allows for once-weekly oral administration, a considerable advantage for treatment adherence in chronic schizophrenia.[1][5] This technical guide provides an in-depth exploration of the history, discovery, synthesis, and seminal experimental evaluations that established this compound's place in psychiatric medicine.

The Discovery and Rationale

The development of this compound was a deliberate effort to create a potent, orally active antipsychotic with a prolonged duration of action.[1] The core chemical structure, a diphenylbutylpiperidine, was a known pharmacophore for dopamine receptor antagonism. By systematically modifying this structure to increase lipophilicity, researchers at Janssen aimed to achieve a depot-like effect from an oral formulation.[1] This strategic design was intended to improve patient compliance, a significant challenge in the management of chronic psychotic disorders.

Synthesis of this compound

The initial synthesis of this compound was a multi-step process, with a key route detailed in German patent DE2040231.[6] A common synthetic pathway involves the alkylation of 4-(4-chloro-3-trifluoromethylphenyl)-4-piperidinol with 4,4-bis(p-fluorophenyl)butyl chloride.[7] The following diagram illustrates a representative synthesis scheme.

Caption: A representative synthetic pathway for this compound.

Mechanism of Action: Dopamine Receptor Antagonism

This compound's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[3][8] This antagonism reduces the excessive dopaminergic activity believed to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[8] The following diagram illustrates this proposed mechanism.

Caption: this compound's mechanism of action via D2 receptor blockade.

Preclinical Pharmacological Evaluation

The antipsychotic potential of this compound was established through a series of preclinical studies typical of the era, designed to assess dopamine receptor antagonism and predict clinical efficacy.

Experimental Workflow for Antipsychotic Screening (circa 1970s)

The following diagram outlines a typical experimental workflow for screening potential antipsychotic compounds during the period of this compound's development.

Caption: A generalized workflow for antipsychotic drug discovery in the 1970s.

Key Preclinical Experimental Protocols and Findings

1. Dopamine D2 Receptor Binding Assay

-

Methodology: Competitive binding assays were performed using radiolabeled ligands, such as [3H]-spiperone, to quantify the affinity of this compound for dopamine D2 receptors in brain tissue homogenates (e.g., from rat striatum).[9][10][11][12][13] The assay measures the concentration of this compound required to displace 50% of the radioligand from the receptors (IC50), which is then used to calculate the inhibitory constant (Ki).

-

Results: this compound demonstrated a high affinity for the dopamine D2 receptor, consistent with its proposed mechanism of action.

2. Apomorphine-Induced Emesis in Dogs

-

Methodology: Apomorphine, a potent dopamine receptor agonist, reliably induces emesis in dogs by stimulating the chemoreceptor trigger zone, which is rich in D2 receptors.[14][15][16] The protocol involved administering this compound orally to dogs prior to a subcutaneous injection of apomorphine. The ability of this compound to inhibit or prevent emesis was then observed and quantified.

-

Results: this compound was found to be a potent antagonist of apomorphine-induced emesis, providing strong in vivo evidence of its dopamine receptor blocking activity.[17]

3. Conditioned Avoidance Response (CAR) in Rats

-

Methodology: The CAR test is a classic behavioral assay for antipsychotic activity.[18][19][20][21][22] Rats were trained in a shuttle box to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this conditioned avoidance response at doses that do not impair the unconditioned escape response.

-

Results: this compound effectively inhibited the conditioned avoidance response in rats, a hallmark of antipsychotic-like activity.[17][23]

Quantitative Preclinical Data

| Parameter | Species | Model | Value | Reference(s) |

| ED50 | ||||

| Apomorphine-induced emesis | Dog | In vivo | 0.016 mg/kg p.o. | [17] |

| Methamphetamine-induced stereotypy | Rat | In vivo | 1.83 ng/kg p.o. | [17] |

| Conditioned avoidance (pole climbing) | Rat | In vivo | 6.73 mg/kg p.o. | [17] |

| Conditioned avoidance (Sidman) | Rat | In vivo | 3.4 mg/kg p.o. | [17] |

| Pharmacokinetics | ||||

| Terminal plasma t1/2 | Rat | In vivo | > 40 hr | [24] |

| Terminal plasma t1/2 | Dog | In vivo | 227 hr | [24] |

| Terminal plasma t1/2 | Human | In vivo | 199 hr | [5][24] |

Metabolism of this compound

This compound undergoes extensive metabolism, primarily through oxidative N-dealkylation.[1][24] This process, mediated by cytochrome P450 enzymes, cleaves the bond between the piperidine nitrogen and the butyl chain.[8][25][26] The resulting metabolites are the diphenylbutyric acid derivative and the 4-(4-chloro-3-trifluoromethylphenyl)-4-piperidinol moiety, which are then further conjugated and excreted.[1][24] The parent compound is believed to be the primary pharmacologically active agent.[1]

Caption: The primary metabolic pathway of this compound.

Clinical Evaluation in Schizophrenia

Early clinical trials in the 1970s were crucial in establishing the efficacy and safety profile of this compound for the treatment of schizophrenia.

Clinical Trial Design and Assessment

-

Study Design: Many of the initial studies were double-blind, placebo-controlled, or active-comparator trials.[3]

-

Patient Population: The trials primarily enrolled patients with chronic schizophrenia.[3]

-

Dosage: this compound was typically administered orally once a week, with doses ranging from 20 to 100 mg.[1]

-

Assessment Tools: Clinical outcomes were assessed using standardized rating scales, including:

-

Brief Psychiatric Rating Scale (BPRS): An 18-item scale used by clinicians to measure the severity of various psychiatric symptoms, such as hallucinations, conceptual disorganization, and emotional withdrawal.[27][28][29][30]

-

Clinical Global Impression (CGI) scale: A 3-item scale that provides a clinician's overall assessment of the severity of illness, global improvement, and therapeutic response.[31][32][33][34][35]

-

Key Clinical Findings

A Cochrane review of studies conducted in the 1970s and 1980s, encompassing over 1000 patients, concluded that this compound was superior to placebo in improving the clinical global impression and reducing the need for additional antipsychotic medication.[3] The efficacy and side-effect profile of this compound were found to be comparable to other typical antipsychotics, both oral and depot formulations.[3]

Conclusion

The discovery and development of this compound exemplify a targeted approach to drug design, successfully creating a long-acting oral antipsychotic that addressed a significant clinical need. Through a combination of rational chemical synthesis, rigorous preclinical pharmacological testing, and confirmatory clinical trials, this compound was established as an effective treatment for chronic schizophrenia. While its use has evolved with the advent of newer antipsychotics, the story of this compound remains a valuable case study in psychopharmacological research and development.

References

- 1. This compound: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ejpsychiatry.com [ejpsychiatry.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Cas 26864-56-2,this compound | lookchem [lookchem.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 10. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Apomorphine-induced emesis in dogs: differential sensitivity to established and novel dopamine D2/5-HT(1A) antipsychotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Central mechanisms for apomorphine-induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone. | Semantic Scholar [semanticscholar.org]

- 17. [Pharmacological studies of an antipschotic agent, this compound. (1). The central pharmacological actions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 20. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Cumulative effects of this compound, a long-acting neuroleptic drug, as assayed by its behavioral actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The comparative metabolism and disposition of this compound-3H in the rat, rabbit, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Oxidation of Antipsychotics [mdpi.com]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. psychiatrictimes.com [psychiatrictimes.com]

- 28. smchealth.org [smchealth.org]

- 29. reference.medscape.com [reference.medscape.com]

- 30. Clinical implications of Brief Psychiatric Rating Scale scores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. The Clinical Global Impressions Scale: Applying a Research Tool in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Clinical global impression - Wikipedia [en.wikipedia.org]

- 33. psywellness.com.sg [psywellness.com.sg]

- 34. The Clinical Global Impression-Schizophrenia scale: a simple instrument to measure the diversity of symptoms present in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Clinical Global Impressions (CGI) | MAP-PRO - McGill University [mcgill.ca]

penfluridol as a dopamine receptor antagonist

An In-depth Technical Guide to Penfluridol as a Dopamine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-generation diphenylbutylpiperidine antipsychotic agent characterized by its potent and long-acting antagonism of dopamine receptors, particularly the D2 subtype.[1][2] Its unique pharmacokinetic profile, marked by an extended elimination half-life, permits a once-weekly oral dosing regimen, which has been a significant feature in its clinical application for the management of chronic schizophrenia.[1][2][3] This document provides a detailed technical overview of this compound's core mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and its influence on downstream cellular signaling pathways. Furthermore, it outlines key experimental protocols used to characterize its pharmacological profile, serving as a comprehensive resource for professionals in neuroscience research and drug development.

Core Mechanism of Action

This compound exerts its primary therapeutic effects through the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][4] The overactivity of these dopaminergic systems is strongly implicated in the positive symptoms of psychosis, such as hallucinations and delusions.[1][5] By acting as a competitive antagonist at D2 receptors, this compound reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[1][2]

While its principal action is at D2 receptors, this compound also exhibits affinity for a range of other neurotransmitter receptors, including other dopamine receptor subtypes (D1, D3, D5), serotonin (5-HT), alpha-adrenergic, and histamine H1 receptors.[1][6] This broader receptor interaction profile contributes to both its therapeutic effects and its side-effect profile, which includes extrapyramidal symptoms (EPS) resulting from D2 blockade in the nigrostriatal pathway.[1]

Quantitative Data Presentation

Table 1: Receptor Binding Affinity (Kᵢ) of this compound

The binding affinity of this compound for various G-protein coupled receptors (GPCRs) and transporters has been quantified, with the inhibition constant (Kᵢ) indicating the concentration of the drug required to occupy 50% of the receptors. Lower Kᵢ values denote higher binding affinity.[7]

| Receptor/Transporter | Kᵢ (nM) |

| Dopamine Receptors | |

| Dopamine D1 | 147 |

| Dopamine D2 | 159 |

| Dopamine D3 | 136 |

| Dopamine D4 | 10,000 |

| Dopamine D5 | 125 |

| Serotonin (5-HT) Receptors | |

| 5-HT₁ₐ | 356 |

| 5-HT₂ₐ | 361 |

| 5-HT₂ₑ | 184 |

| 5-HT₂ₒ | 881 |

| Adrenergic Receptors | |

| α₁ₒ | 602 |

| α₂ₑ | 401 |

| α₂ₒ | 455 |

| Other | |

| Histamine H₁ | 10,000 |

| Dopamine Transporter (DAT) | 1714 |

| Serotonin Transporter (SERT) | 10,000 |

| Norepinephrine Transporter (NET) | 588 |

Data sourced from a 2019 study by Lee et al., citing work from the National Institute of Mental Health's Psychoactive Drug Screening Program.[6]

Table 2: Pharmacokinetic Parameters of this compound

This compound's high lipophilicity contributes to its extensive distribution in fatty tissues, creating a depot effect that leads to its very long duration of action.[8] Its metabolism occurs primarily in the liver via oxidative N-dealkylation.[1][9]

| Species | Terminal Plasma Half-Life (t½) | Primary Route of Excretion |

| Human | ~199 hours | Urine and Feces (evenly divided) |

| Dog | ~227 hours | Feces |

| Rabbit | > 40 hours | Feces |

| Rat | Not specified | Feces |

Data sourced from a comparative metabolism study by Migdalof et al. (1979).[9]

Signaling Pathways & Visualizations

Antagonism of the dopamine D2 receptor, a Gαi/o-coupled receptor, by this compound initiates a cascade of intracellular events.[10] The primary pathway involves the inhibition of adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP).[10] Additionally, D2 receptor signaling involves β-arrestin recruitment, which can mediate distinct cellular outcomes.[11]

Caption: this compound blocks dopamine binding to the D2 receptor, inhibiting Gαi/o signaling and cAMP reduction.

Experimental Protocols & Workflows

Radioligand Competition Binding Assay

This in vitro assay is fundamental for determining the binding affinity (Kᵢ) of a compound like this compound for a specific receptor. It measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Detailed Methodology:

-

Tissue/Cell Preparation: Membranes from cells recombinantly expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum) are prepared and homogenized.[12]

-

Incubation: A fixed concentration of a specific D2 radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) is incubated with the membrane preparation.

-

Competition: The incubation is performed across a range of increasing concentrations of the unlabeled competitor drug, this compound.

-

Defining Non-Specific Binding: A parallel set of incubations is conducted in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM sulpiride) to determine non-specific binding.[13][14]

-

Separation: After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[12]

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[15]

Caption: Workflow for a radioligand competition binding assay to determine this compound's receptor affinity.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a live, behaving animal, providing insight into the pharmacodynamic effects of a drug.[16][17]

Detailed Methodology:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region of interest (e.g., the nucleus accumbens or striatum) of an anesthetized animal (e.g., a rat).[16]

-

Recovery: The animal is allowed to recover from the surgery. Experiments are typically performed in awake and freely moving animals to avoid the confounding effects of anesthesia.[18]

-

Perfusion: The probe is perfused at a constant, low flow rate (e.g., 1-2 µL/min) with a physiological solution (artificial cerebrospinal fluid).[16]

-

Equilibration & Baseline: Neurotransmitters and metabolites in the extracellular fluid diffuse across the probe's membrane into the perfusate. After an equilibration period, baseline samples (dialysates) are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: this compound is administered to the animal (e.g., orally or via intraperitoneal injection).

-

Sample Collection: Dialysate collection continues post-administration to monitor changes in extracellular dopamine levels over time.

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Data Interpretation: A decrease in the extracellular concentration of dopamine metabolites (like DOPAC and HVA) following this compound administration would be indicative of reduced dopamine turnover resulting from D2 receptor blockade.

Caption: Workflow for in vivo microdialysis to measure this compound's effect on brain dopamine levels.

Behavioral Pharmacology: Apomorphine-Induced Stereotypy

This classic in vivo assay assesses the functional blockade of central dopamine receptors. Apomorphine is a non-selective dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors (e.g., repetitive sniffing, gnawing, licking) in rodents. Antipsychotics that block D2 receptors antagonize this effect.

Detailed Methodology:

-

Animal Acclimation: Rodents (typically rats) are acclimated to the testing environment (e.g., individual observation cages).

-

Pre-treatment: Animals are divided into groups and pre-treated with either vehicle or different doses of this compound via the intended route of administration (e.g., oral, p.o.).[19]

-

Drug Absorption Period: A sufficient amount of time is allowed for the drug to be absorbed and reach central circulation. Given this compound's pharmacokinetics, this pre-treatment time could be several hours.

-

Apomorphine Challenge: All animals are administered a subcutaneous injection of apomorphine at a dose known to reliably induce stereotypy (e.g., 1-2 mg/kg).

-

Behavioral Observation: Immediately following the apomorphine challenge, animals are observed for a set period (e.g., 60-90 minutes). The intensity of stereotyped behavior is scored at regular intervals by a trained observer who is blind to the treatment conditions. A standardized rating scale is used (e.g., 0 = asleep/inactive, 4 = continuous gnawing/licking).

-

Data Analysis: The scores for each animal are summed or averaged over the observation period. The ability of this compound to reduce the apomorphine-induced stereotypy score compared to the vehicle-treated group is analyzed using appropriate statistical methods (e.g., ANOVA). The dose that produces a 50% inhibition of the behavior (ED₅₀) can be calculated. Studies have shown this compound potently antagonizes apomorphine-induced behaviors.[19]

Conclusion

This compound remains a significant pharmacological tool and, in certain clinical contexts, a therapeutic option, largely due to its potent D2 receptor antagonism and unique long-acting oral formulation. Its well-characterized interactions with the dopaminergic system, supported by extensive in vitro and in vivo data, provide a clear picture of its primary mechanism of action. The quantitative binding and pharmacokinetic data, coupled with established experimental protocols, offer a robust framework for its continued study and for the development of novel antipsychotic agents. This guide provides a consolidated technical resource for researchers aiming to understand and leverage the distinct properties of this compound in the field of neuropharmacology.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. ejpsychiatry.com [ejpsychiatry.com]

- 4. Pharmacology of Drugs: this compound- mechanism of action [pharmacologytutor.blogspot.com]

- 5. This compound: an open phase III study in acute newly admitted hospitalized schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The comparative metabolism and disposition of this compound-3H in the rat, rabbit, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. scielo.br [scielo.br]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

- 19. [Pharmacological studies of an antipschotic agent, this compound. (1). The central pharmacological actions] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Impurity Profile of Penfluridol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Penfluridol is a potent, long-acting antipsychotic agent belonging to the diphenylbutylpiperidine class of drugs. Its efficacy in the management of chronic schizophrenia and other psychotic disorders is well-established. The complex multi-step synthesis of this compound, however, can lead to the formation of various process-related impurities. Furthermore, the inherent chemical structure of this compound makes it susceptible to degradation under certain conditions, resulting in the formation of degradation products. Meticulous control and comprehensive analysis of these impurities are critical to ensure the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth overview of the chemical synthesis of this compound, a detailed discussion of its potential impurities, and the analytical methodologies employed for their detection and quantification.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of two key fragments: the 4,4-bis(4-fluorophenyl)butyl moiety and the 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine core, followed by their condensation. Several synthetic routes have been reported in the patent literature. One prominent method is detailed below.

A Representative Synthetic Pathway

A common synthetic approach, outlined in Chinese patent CN106187863A, involves a convergent synthesis strategy. The key steps are summarized below.

Synthesis of the Diphenylbutyl Piperidine Moiety:

The synthesis of the piperidine core starts from the reaction of 4-chloro-3-(trifluoromethyl)aniline. This is followed by a series of reactions to build the 4-hydroxypiperidine ring.

Synthesis of the 4,4-bis(4-fluorophenyl)butyl Halide:

This fragment is typically synthesized starting from a Friedel-Crafts acylation of fluorobenzene with succinic anhydride. The resulting keto acid undergoes a series of reductions and modifications to yield the desired butyl halide intermediate.

Final Condensation:

The final step involves the N-alkylation of the 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine intermediate with the 4,4-bis(4-fluorophenyl)butyl halide to yield this compound.

Experimental Protocol: A Representative Synthesis

The following experimental protocol is a summarized interpretation based on the synthetic route described in patent literature (CN106187863A).

Step 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid

-

To a stirred suspension of aluminum chloride in a suitable solvent (e.g., dichloromethane), succinic anhydride is added portion-wise at a controlled temperature.

-

Fluorobenzene is then added dropwise, and the reaction mixture is stirred until the reaction is complete (monitored by TLC or HPLC).

-

The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.

Step 2: Reduction of 4-(4-fluorophenyl)-4-oxobutanoic acid

-

The keto acid from the previous step is reduced using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C or a chemical reducing agent like sodium borohydride in the presence of a Lewis acid).

-

The reaction is carried out in a suitable solvent (e.g., ethanol or tetrahydrofuran) until the starting material is consumed.

-

After work-up, the resulting 4-(4-fluorophenyl)-4-hydroxybutanoic acid is obtained.

Step 3: Synthesis of 1-bromo-4,4-bis(4-fluorophenyl)butane

-

The hydroxy acid is cyclized to the corresponding lactone, which is then subjected to a reaction with a brominating agent (e.g., hydrobromic acid) to open the ring and form the bromo-acid.

-

This is followed by a Friedel-Crafts reaction with fluorobenzene to introduce the second fluorophenyl group.

-

The resulting carboxylic acid is then reduced and converted to the corresponding bromide.

Step 4: Synthesis of 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine

-

This intermediate can be prepared through a multi-step synthesis starting from 4-chloro-3-(trifluoromethyl)aniline. The synthesis typically involves the formation of a piperidone precursor followed by a Grignard reaction to introduce the aryl group and form the tertiary alcohol.

Step 5: Synthesis of this compound

-

A mixture of 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine, 1-bromo-4,4-bis(4-fluorophenyl)butane, and a suitable base (e.g., potassium carbonate or triethylamine) in an appropriate solvent (e.g., acetonitrile or dimethylformamide) is heated.

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.

Potential Impurities in this compound

Impurities in this compound can be broadly categorized as process-related impurities (including starting materials, intermediates, and by-products) and degradation products. The control of these impurities is crucial as they can impact the safety and efficacy of the drug.

Process-Related Impurities

These impurities can arise from the starting materials or be generated during the synthetic process through side reactions or incomplete reactions.

-

Starting Materials and Intermediates: Residual amounts of starting materials and key intermediates from the synthetic pathway can be present in the final product if not completely removed during purification.

-

By-products of the Condensation Step:

-

Over-alkylation products: The piperidine nitrogen can potentially be alkylated more than once, leading to quaternary ammonium salts, although this is less likely under controlled conditions.

-

Unreacted piperidine intermediate: Incomplete reaction will result in the presence of 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine.

-

-

Isomeric Impurities: Positional isomers of the trifluoromethyl and chloro substituents on the phenyl ring of the piperidine moiety can be introduced if the starting materials are not pure.

-

Related Substances from Starting Material Impurities: Impurities present in the starting materials can react to form related substances that are structurally similar to this compound. For example, an impurity with a different halogen or no halogen on the phenyl ring of the butyl moiety would lead to a corresponding this compound analogue.

Table 1: Potential Process-Related Impurities of this compound

| Impurity Name | Molecular Formula | Probable Origin |

| 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine | C₁₂H₁₃ClF₃NO | Unreacted intermediate from the final condensation step. |

| 1-Bromo-4,4-bis(4-fluorophenyl)butane | C₁₆H₁₅BrF₂ | Unreacted starting material from the final condensation step. |

| 4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(4-(4-fluorophenyl)-4-phenylbutyl)piperidin-4-ol | C₂₈H₂₈ClF₄NO | By-product from the use of starting materials containing monofluorinated or non-fluorinated phenyl rings.[1] |

| 1-[4,4-Bis(4-Fluorophenyl)butyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol | C₂₈H₂₈F₅NO | Isomeric impurity arising from incomplete chlorination of the trifluoromethylphenyl starting material.[1] |

Degradation Impurities

This compound can degrade under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[2] Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

-

Oxidative Degradation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of the corresponding This compound N-oxide .[1]

-

Hydrolytic Degradation: Although generally stable, under harsh acidic or basic conditions, cleavage of the molecule could potentially occur, though specific products are not extensively detailed in the public literature.

-

Photodegradation: Exposure to UV light can lead to the formation of degradation products. A study on the forced degradation of this compound identified several degradation products under various stress conditions.[2]

Table 2: Potential Degradation Impurities of this compound

| Impurity Name | Molecular Formula | Formation Condition |

| This compound N-oxide | C₂₈H₂₇ClF₅NO₂ | Oxidative stress (e.g., exposure to hydrogen peroxide).[1] |

| Degradation Product 1 (DP1) | Not specified | Acidic, basic, and oxidative stress.[2] |

| Degradation Product 2 (DP2) | Not specified | Basic and oxidative stress.[2] |

| Degradation Product 3 (DP3) | Not specified | Acidic and oxidative stress.[2] |

| Degradation Product 4 (DP4) | Not specified | Thermal stress.[2] |

| Degradation Product 5 (DP5) | Not specified | Photolytic stress.[2] |

Analytical Methodologies for Impurity Profiling

A robust and validated analytical method is required for the detection and quantification of impurities in this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from its process-related and degradation impurities.

Experimental Protocol: A Validated HPLC Method [2]

-

Chromatographic System: A liquid chromatograph equipped with a UV detector.

-

Column: XTerra™ C18 (250 × 4.6 mm, 5.0 µm) or equivalent.

-

Mobile Phase:

-

Solvent A: Methanol and tetrahydrofuran in a 55:45 (v/v) ratio.

-

Solvent B: Acetonitrile and tetrahydrofuran in an 80:20 (v/v) ratio.

-

-

Elution Mode: Isocratic elution with a 60:40 (v/v) composition of Solvent A and Solvent B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 245 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

Table 3: Chromatographic Parameters and Performance [2]

| Parameter | Value |

| Retention Time (this compound) | 5.29 min |

| Retention Time (Impurity 1) | 4.51 min |

| Retention Time (Impurity 2) | 9.95 min |

| Retention Time (Impurity 3) | 7.64 min |

| Detection Limit (Impurity 1 & 2) | 0.008 µg/mL |

| Detection Limit (Impurity 3) | 0.004 µg/mL |

| Calibration Range (this compound) | 25-150 µg/mL |

| Calibration Range (Impurities) | 0.025-0.150 µg/mL |

Hyphenated Techniques (LC-MS/MS)

For the structural elucidation of unknown impurities and degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable. LC-MS/MS provides molecular weight information and fragmentation patterns, which are crucial for identifying the chemical structures of impurities. A study on the forced degradation of this compound utilized LC-MS/MS in ESI positive mode to characterize the formed degradation products.[2]

Visualizing the Synthesis and Impurity Formation

Graphical representations of the synthetic pathway and the origin of impurities can provide a clearer understanding of the process.

Caption: A simplified schematic of a convergent synthetic pathway for this compound.

Caption: Logical relationship between the final synthesis step, degradation, and the formation of key impurities.

Conclusion

The chemical synthesis of this compound is a complex process that necessitates rigorous control to minimize the formation of impurities. A thorough understanding of the synthetic route and potential side reactions is essential for identifying and controlling process-related impurities. Furthermore, knowledge of the degradation pathways of this compound is critical for establishing appropriate storage conditions and ensuring the stability of the drug product over its shelf life. The use of validated, stability-indicating analytical methods, such as the HPLC method detailed herein, is paramount for the accurate detection and quantification of all potential impurities. This comprehensive approach to synthesis and analysis is fundamental to guaranteeing the quality, safety, and efficacy of this compound for patient use.

References

Penfluridol's Intrusion into Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of the antipsychotic drug penfluridol on critical cellular signaling pathways. Initially prescribed for schizophrenia, this compound has emerged as a potent anti-cancer agent, demonstrating efficacy across a spectrum of cancer cell lines, including breast, lung, pancreatic, and glioblastoma.[1][2] Its therapeutic potential stems from its ability to modulate a complex network of signaling cascades, leading to the induction of cell death, inhibition of proliferation, and suppression of metastasis.[1][2] This document provides a comprehensive overview of this compound's mechanisms of action, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to facilitate further research and drug development.

Endoplasmic Reticulum Stress and the Unfolded Protein Response

This compound has been shown to induce endoplasmic reticulum (ER) stress, a condition triggered by the accumulation of misfolded proteins in the ER lumen.[3][4] This leads to the activation of the Unfolded Protein Response (UPR), a cellular mechanism designed to restore ER homeostasis but can trigger cell death if the stress is prolonged or severe.

In pancreatic cancer cells, this compound treatment leads to the upregulation of key UPR markers, including Binding Immunoglobulin Protein (BiP), C/EBP homologous protein (CHOP), and Inositol-requiring enzyme 1α (IRE1α).[3] Similarly, in non-small-cell lung cancer (NSCLC) cells and renal cell carcinoma, this compound treatment upregulates ER stress-induced UPR signaling pathways.[4][5] This sustained ER stress is a critical upstream event that initiates downstream signaling cascades, ultimately leading to autophagy and apoptosis.[3][5]

Experimental Protocol: Western Blotting for ER Stress Markers

This protocol outlines the methodology used to detect the expression levels of ER stress-related proteins.

-

Cell Culture and Treatment: Cancer cell lines (e.g., AsPC-1, BxPC-3, Panc-1) are cultured in appropriate media.[3] Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for ER stress markers (e.g., BiP, CHOP, IRE1α). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Autophagy: A Double-Edged Sword

Autophagy is a cellular degradation process that can either promote cell survival or induce cell death. This compound's effect on autophagy appears to be context-dependent.

In pancreatic cancer, this compound-induced ER stress leads to autophagy, which in turn mediates apoptosis.[3] However, in acute myeloid leukemia (AML), this compound-induced autophagy plays a cytoprotective role, and its inhibition enhances apoptosis.[6] In NSCLC, this compound blocks autophagic flux, leading to the accumulation of autophagosomes and subsequent non-apoptotic cell death due to ATP deprivation.[4][7]

A key marker of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated form (LC3-II). This compound treatment has been shown to increase the levels of LC3-II in various cancer cells.[4][6]

Experimental Protocol: Acridine Orange Staining for Autophagy

This method is used to visualize and quantify the formation of acidic vesicular organelles (AVOs), such as autophagolysosomes.

-

Cell Culture and Treatment: Cells are seeded on coverslips and treated with this compound.

-

Staining: After treatment, cells are stained with acridine orange (a fluorescent dye that accumulates in AVOs and emits red fluorescence, while staining the cytoplasm and nucleus green).

-

Imaging: The stained cells are visualized using a fluorescence microscope. The intensity of red fluorescence is indicative of the degree of autophagy.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces endoplasmic reticulum stress leading to autophagy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Autophagosome accumulation-mediated ATP energy deprivation induced by this compound triggers nonapoptotic cell death of lung cancer via activating unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting DRD2 by the antipsychotic drug, this compound, retards growth of renal cell carcinoma via inducing stemness inhibition and autophagy-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound triggers cytoprotective autophagy and cellular apoptosis through ROS induction and activation of the PP2A-modulated MAPK pathway in acute myeloid leukemia with different FLT3 statuses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mahsaacademy.com.my [mahsaacademy.com.my]

An In-depth Guide to the Pharmacokinetics and Metabolism of Penfluridol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and metabolic pathways of penfluridol, a long-acting diphenylbutylpiperidine antipsychotic. The information presented herein is intended to support research and development efforts by offering detailed data, experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile

This compound is characterized by its unique pharmacokinetic properties, most notably its long duration of action, which allows for once-weekly oral dosing.[1][2] This is primarily attributed to its high lipophilicity, leading to extensive distribution in fatty tissues and a slow release back into circulation.[2][3]

Absorption

Following oral administration, this compound is well absorbed from the gastrointestinal tract.[4][5][6] Peak plasma concentrations are typically observed approximately 2 hours after ingestion.[6] Studies in normal subjects have indicated that tablet formulations are absorbed to an extent of at least 70% compared to an oral solution.[7]

Distribution

Due to its high lipid solubility, this compound is widely distributed throughout the body and accumulates in fatty tissues.[3][5] This tissue depot effect is responsible for the slow release of the drug and its prolonged therapeutic activity.[3]

Metabolism

This compound undergoes extensive metabolism, primarily in the liver.[1] The main metabolic pathways are oxidative N-dealkylation and subsequent beta-oxidation.[3][4][5] Conjugation of the parent drug and its acidic metabolites also occurs.[5] The pharmacological activity is largely attributed to the parent compound.[3][4] While specific cytochrome P450 (CYP) enzymes involved in this compound metabolism are not definitively detailed in the provided results, it is known that CYP enzymes, particularly the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of the majority of clinical drugs through oxidative pathways.[1][8][9][10]

Excretion

The excretion of this compound and its metabolites varies across species. In humans, excretion is divided almost evenly between urine and feces.[5] In contrast, fecal excretion is the predominant route in rats, rabbits, and dogs.[5] The metabolites are excreted in urine and feces primarily as N-dealkylated metabolites and their conjugates.[3][4][6]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound across different species.

| Parameter | Human | Dog | Rabbit | Rat |

| Terminal Plasma Half-Life (t½) | 199 hours[5] (approx. 66-120 hours in other studies[6][11]) | 227 hours[5] (approx. 4 days in another study[7]) | > 40 hours[5] | Not Specified |

| Time to Peak Plasma Conc. (Tmax) | ~2 hours[6] | ~8 hours (0.16 mg/kg dose)[7] | Not Specified | Not Specified |

| Primary Route of Excretion | Urine and Feces (evenly divided)[5] | Feces[5] | Feces[5] | Feces[5] |

| Key Metabolic Pathways | Oxidative N-dealkylation, beta-oxidation, conjugation[5] | Oxidative N-dealkylation, beta-oxidation, conjugation[5] | Oxidative N-dealkylation, beta-oxidation, conjugation[5] | Oxidative N-dealkylation, beta-oxidation, conjugation[5] |

Core Metabolism and Pharmacodynamic Pathways

This compound's therapeutic and metabolic pathways involve complex interactions with enzymes and receptors.

Primary Metabolic Pathway

The biotransformation of this compound is a critical aspect of its pharmacology. The primary route involves hepatic enzymes leading to the formation of more polar, excretable compounds.

Caption: Primary metabolic pathway of this compound.

Pharmacodynamic Mechanism of Action

This compound exerts its primary antipsychotic effect by acting as an antagonist at dopamine D2 receptors in the brain's mesolimbic system.[1][12][13] This blockade reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.[1] this compound also shows affinity for serotonin (5-HT2), alpha-adrenergic, and histamine H1 receptors, which may contribute to its overall therapeutic profile and side effects.[1]

Caption: this compound antagonism at the dopamine D2 receptor.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. The following protocol details a sensitive and selective method for the analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[14][15]

Bioanalytical Method for this compound in Human Plasma

This method uses this compound-d7 as an internal standard (IS) for precise quantification.[14][15]

A. Reagents and Materials:

-

This compound and this compound-d7 reference standards

-

Human plasma with K2EDTA as anticoagulant

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Formate

-

Formic Acid

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Orochem Panthera Deluxe 30 mg, 1 ml)[14]

B. Instrumentation:

-

LC-MS/MS system (e.g., API-6500+) with a Turbo Ion Spray (TIS) source[14][15]

-

Analytical column (e.g., Phenomenex Kinetex C18, 5µm, 100 x 4.6mm)[14][15]

C. Chromatographic Conditions:

-

Mobile Phase A: Acetonitrile[14]

-

Mobile Phase B: 5mM Ammonium Formate solution[14]

-

Flow Rate: 1.000 mL/min[14]

-

Gradient: 60% Acetonitrile, 40% 5mM Ammonium Formate[14]

-

Column: Kinetex C18, 5µm, 100*4.6mm[14]

-

Retention Time (approx.): this compound: 2.94 min; this compound-d7: 2.75 min[14][15]

D. Mass Spectrometry Conditions:

-

MRM Transitions:

E. Sample Preparation Protocol (Solid Phase Extraction - SPE):

-

Pipette 200 µL of human plasma into a clean tube.

-

Add the internal standard (this compound-d7).

-

Add 200 µL of 0.1% formic acid solution and vortex briefly.[14]

-

Condition SPE Cartridge: Add 1 mL of methanol, followed by 1 mL of water.[14]

-

Load Sample: Load the entire plasma mixture onto the conditioned SPE cartridge.

-

Wash Cartridge: Wash with 1 mL of water, followed by 1 mL of 10% Methanol.[14]

-

Elute Analyte: Elute this compound and the IS from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

-

Inject: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the bioanalytical process.

Caption: Workflow for LC-MS/MS quantification of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ejpsychiatry.com [ejpsychiatry.com]

- 5. The comparative metabolism and disposition of this compound-3H in the rat, rabbit, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: a long acting oral antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C28H27ClF5NO | CID 33630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. research-reels.com [research-reels.com]

- 15. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

Penfluridol's Journey Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penfluridol, a first-generation diphenylbutylpiperidine antipsychotic, has long been a subject of interest due to its prolonged duration of action and efficacy in managing chronic psychosis.[1] A critical aspect of its pharmacological profile is its ability to traverse the formidable blood-brain barrier (BBB), a prerequisite for its therapeutic effects on the central nervous system (CNS). This technical guide provides an in-depth analysis of this compound's BBB penetration, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways. The remarkable lipophilicity of this compound is a key determinant of its ability to be extensively distributed in fatty tissues, including the brain, following administration.[2]

Quantitative Analysis of this compound Distribution

A foundational study in rats and mice demonstrated that following intravenous administration, the peak concentration and subsequent decline of this compound in the brain closely mirrored that in the blood, indicating rapid equilibration across the blood-brain barrier. This study highlighted the compound's high lipophilicity, with levels in adipose tissue being approximately 100 times those in the blood. While the drug was undetectable in the brain and blood after 48 hours, it persisted in adipose tissue, which acts as a depot, contributing to its long half-life.

For a comprehensive understanding, the following table summarizes the key pharmacokinetic parameters of this compound relevant to its distribution.

| Parameter | Value | Species | Citation |

| Peak Plasma Concentration (Tmax) | ~2 hours (oral) | Human | [3] |

| Elimination Half-life | Initial: 36 hours; Terminal: 120 hours | Human | [3] |

| Protein Binding | High (~98%) | Not Specified | |

| Tissue Distribution | Extensive in fatty tissues | Rat, Mouse, Human | [2] |

| Brain-to-Blood Equilibration | Rapid | Rat, Mouse |

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

The methodologies to quantify a compound's ability to cross the BBB have evolved. The foundational studies on this compound utilized techniques that were state-of-the-art for their time. Below is a detailed description of a representative experimental protocol for determining the brain distribution of a compound like this compound, based on the methods described in the historical literature and supplemented with modern standards.

In Vivo Brain Distribution Study in Rodents

1. Animal Models:

-

Male Sprague-Dawley rats (200-250 g) or Swiss albino mice (20-25 g). Animals are housed in controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

2. Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., a mixture of tartaric acid and water, or suspended in 0.5% carboxymethyl cellulose).

-

For intravenous (IV) administration, the solution is injected into the tail vein at a dose of 0.5 mg/kg.

-

For oral (PO) administration, the drug is given by gavage at a dose of 10 mg/kg.

3. Sample Collection:

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours) post-administration, animals are anesthetized.

-

Blood samples are collected via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation.

-

Immediately following blood collection, animals are euthanized by cervical dislocation.

-

The brain is rapidly excised, rinsed in cold saline, and dissected into specific regions (e.g., cerebrum, cerebellum, brainstem) on an ice-cold plate. Adipose tissue samples are also collected.

-

All samples are weighed and stored at -80°C until analysis.

4. Sample Preparation for Analysis:

-

Brain and adipose tissue samples are homogenized in a suitable buffer (e.g., phosphate-buffered saline).

-

This compound is extracted from plasma and tissue homogenates using a liquid-liquid extraction method. For example, an organic solvent like n-heptane containing 1.5% isoamyl alcohol is added to the sample, vortexed, and centrifuged. The organic layer is then transferred to a new tube and evaporated to dryness under a stream of nitrogen.

5. Quantitative Analysis by Gas Chromatography (GC):

-

The dried extract is reconstituted in a small volume of a suitable solvent (e.g., toluene).

-

An internal standard is added to each sample.

-

The samples are injected into a gas chromatograph equipped with an electron capture detector (ECD), which is highly sensitive for halogenated compounds like this compound.

-

GC Conditions (representative):

-

Column: Packed column with a stationary phase suitable for basic drug analysis (e.g., 3% OV-17 on Gas-Chrom Q).

-

Temperatures: Injector at 250°C, column at 280°C, detector at 300°C.

-

Carrier Gas: Nitrogen at a flow rate of 40 mL/min.

-

-

The concentration of this compound in each sample is determined by comparing the peak area ratio of this compound to the internal standard against a standard curve.

The following diagram illustrates the general workflow for such an experiment.

Signaling Pathway of this compound in the Central Nervous System

This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][4] The binding of this compound to these G protein-coupled receptors blocks the downstream signaling cascade normally initiated by dopamine. This leads to a reduction in the "positive" symptoms of psychosis, such as hallucinations and delusions.

The canonical signaling pathway for the dopamine D2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The following diagram illustrates this mechanism of action.

Conclusion

This compound's ability to efficiently cross the blood-brain barrier is a cornerstone of its clinical utility as a long-acting antipsychotic. This is primarily attributed to its high lipophilicity, which facilitates its passage through the lipid membranes of the BBB and subsequent distribution into brain tissue. While detailed quantitative data from early studies are not fully accessible, the available information confirms a rapid equilibrium between blood and brain concentrations. The primary mechanism of action within the CNS is the antagonism of dopamine D2 receptors, which modulates downstream signaling pathways implicated in psychosis. Further research employing modern analytical techniques could provide a more granular understanding of the regional brain distribution and receptor occupancy kinetics of this compound, potentially informing the development of future long-acting CNS therapies.

References

- 1. Distribution of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of this compound and some psychotropic drugs on monoamine metabolism in central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-reels.com [research-reels.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Structural Analogues of Penfluridol: A Technical Guide to Their Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penfluridol, a first-generation diphenylbutylpiperidine antipsychotic, has been a long-standing therapeutic option for schizophrenia and other psychotic disorders. Its unique long-acting oral formulation provides a significant clinical advantage in managing chronic conditions. Beyond its established role in psychiatry, recent research has unveiled the potential of this compound and its structural analogues as potent anticancer agents. This has spurred a renewed interest in exploring the structure-activity relationships (SAR) within this chemical class, aiming to dissociate the desired cytotoxic effects from the central nervous system (CNS) activities that mediate its antipsychotic effects and associated side effects.

This technical guide provides an in-depth overview of the structural analogues of this compound, their biological properties, and the experimental methodologies used for their synthesis and evaluation. The information is intended to serve as a comprehensive resource for researchers and drug development professionals working on the optimization of this promising scaffold for various therapeutic applications.

Core Structure and Analogues

The core structure of this compound consists of a diphenylbutylpiperidine moiety. Structural modifications have been explored at several positions to modulate its pharmacological profile. Key analogues include other diphenylbutylpiperidine antipsychotics such as pimozide and fluspirilene, as well as novel derivatives designed to enhance anticancer activity while reducing CNS-related effects. A significant body of work in this area has been presented by Ashraf-Uz-Zaman and colleagues, who have systematically synthesized and evaluated a series of this compound analogues.

Notable Structural Analogues of this compound

Several analogues of this compound have been synthesized and evaluated to explore the structure-activity relationship, particularly concerning the separation of antipsychotic and anticancer effects. The work by Ashraf-Uz-Zaman et al. provides a key set of analogues where modifications were made to the linker and the aromatic moieties of the this compound scaffold.[1]

Table 1: Structures of this compound and Selected Analogues

| Compound | Structure | Key Modifications from this compound |

| This compound |  | - |

| Pimozide |  | Replacement of the 4-chloro-3-(trifluoromethyl)phenyl group with a benzimidazolinone moiety. |

| Fluspirilene |  | Spiro-linked triazaspiro[4.5]decan-4-one replacing the piperidine ring. |

| Analogue 8a | Chemical structure not available in a readily usable format. | Elongation of the butyl linker by one carbon atom.[1] |

| Analogue 8c | Chemical structure not available in a readily usable format. | Elongation of the butyl linker by one carbon and introduction of a methoxy group on one of the phenyl rings.[1] |

| Analogue 11b | Chemical structure not available in a readily usable format. | Introduction of a nitrogen atom in the linker (N-butyl).[1] |

Quantitative Data on Biological Activities

The biological activities of this compound and its analogues have been quantified through various in vitro assays, including receptor binding assays to determine affinity for CNS receptors and cytotoxicity assays to assess anticancer potential.

Receptor Binding Affinities

The affinity of this compound and its analogues for various G-protein coupled receptors (GPCRs) associated with its antipsychotic activity and side effects has been determined using radioligand binding assays. The binding affinity is typically expressed as the inhibitor constant (Ki), with lower values indicating higher affinity.

Table 2: Binding Affinities (Ki, nM) of this compound and its Analogues at Selected CNS Receptors [1]

| Compound | D2 | 5-HT2A | H1 |

| This compound | 1.8 | 3.4 | 12 |

| Analogue 8a | 25 | >10,000 | >10,000 |

| Analogue 8c | 48 | >10,000 | >10,000 |

| Analogue 11b | 63 | >10,000 | >10,000 |

Data extracted from Ashraf-Uz-Zaman et al. (2018). This data highlights the successful reduction in affinity for key CNS receptors in the synthesized analogues.

In Vitro Cytotoxicity

The anticancer potential of this compound and its analogues is evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Table 3: In Vitro Cytotoxicity (IC50, µM) of this compound and its Analogues against Cancer Cell Lines [1]

| Compound | MDA-MB-231 (Breast Cancer) | LLC (Lewis Lung Carcinoma) |

| This compound | 4.3 | 5.1 |

| Analogue 8a | 4.8 | 4.2 |

| Analogue 8c | 6.1 | 7.1 |

| Analogue 11b | 8.2 | 9.2 |

Data extracted from Ashraf-Uz-Zaman et al. (2018). These results indicate that the analogues retain significant cytotoxic activity against cancer cell lines.

Signaling Pathways

This compound and its analogues exert their effects by modulating multiple signaling pathways. Their antipsychotic effects are primarily attributed to the blockade of dopamine D2 receptors, while their anticancer effects involve a broader range of mechanisms.

Dopamine D2 Receptor Signaling Pathway (Antipsychotic Action)

This compound is a potent antagonist of the dopamine D2 receptor, a G-protein coupled receptor that signals through the Gi/o pathway to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Blockade of this pathway in the mesolimbic system is thought to be the primary mechanism for its antipsychotic effects.

References

penfluridol's off-target effects and polypharmacology

An In-depth Technical Guide to Penfluridol's Off-Target Effects and Polypharmacology

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a first-generation diphenylbutylpiperidine antipsychotic medication primarily utilized for the long-term management of chronic schizophrenia and other psychotic disorders.[1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain's mesolimbic and mesocortical pathways.[1][2] However, beyond its intended therapeutic effect, this compound exhibits a complex polypharmacological profile, interacting with a wide array of off-target proteins. This promiscuity contributes to both its side-effect profile and its emerging potential as a repurposed agent in oncology. This guide provides a detailed technical overview of this compound's off-target interactions, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Polypharmacology and Off-Target Profile

This compound's chemical structure facilitates interactions with multiple receptor families, ion channels, and enzymes. Its activity is not confined to the dopaminergic system; it also demonstrates significant affinity for serotonergic, adrenergic, and histaminergic receptors.[1] Furthermore, recent research has unveiled its role as an inhibitor of various ion channels and key signaling pathways implicated in cancer progression.[3][4]

Data Presentation: Quantitative Analysis of Off-Target Binding

The following tables summarize the quantitative data on this compound's binding affinities and inhibitory concentrations across a range of molecular targets and cellular assays.

Table 1: this compound Binding Affinities (Ki) for G-Protein Coupled Receptors (GPCRs) and Transporters

| Target | Ki (nM) | Reference |

| Dopamine Receptors | ||

| D1 | 147 | [3] |

| D2 | 159 | [3] |

| D3 | 136 | [3] |

| D4 | 10,000 | [3] |

| D5 | 125 | [3] |

| Serotonin (5-HT) Receptors | ||

| 5-HT1A | 356 | [3] |

| 5-HT1D | 3,560 | [3] |

| 5-HT2A | 361 | [3] |

| 5-HT2B | 184 | [3] |

| 5-HT2C | 881 | [3] |

| 5-HT5A | 10,000 | [3] |

| 5-HT6 | 10,000 | [3] |

| 5-HT7 | 280 | [3] |

| Adrenergic Receptors | ||

| α1D | 602 | [3] |

| α2B | 401 | [3] |

| α2C | 455 | [3] |

| β3 | 515 | [3] |

| Histamine Receptors | ||

| H1 | 10,000 | [3] |

| H2 | 10,000 | [3] |

| Opioid Receptors | ||

| κ-opioid | 10,000 | [3] |

| μ-opioid | 867 | [3] |

| δ-opioid | 1,714 | [3] |

| Transporters | ||

| Norepinephrine Transporter (NET) | 588 | [3] |

| Serotonin Transporter (SERT) | 10,000 | [3] |

| Dopamine Transporter (DAT) | 1,714 | [3] |

Table 2: this compound Inhibitory Activity (IC50) against Ion Channels

| Ion Channel | IC50 (µM) | Reference |

| Cyclic AMP-sensitive K+ channel (IAC) | 0.187 | [5] |

| T-type Calcium Channels | ~0.07-0.1 (Kd value) | [3] |

| Kv10.1 (EAG1) | Not specified, but demonstrated inhibition | [4] |

| hERG | Not specified, but characterized as a blocker | [4] |

Table 3: this compound Anticancer Activity (IC50) in Vitro

| Cancer Cell Line | IC50 (µM) | Cancer Type | Reference |

| Paclitaxel-sensitive breast cancer cells | ~2-3 | Breast Cancer | [3][6] |

| Paclitaxel-resistant breast cancer cells | ~4-5 | Breast Cancer | [3][6] |

| 4T1 (murine breast cancer) | ~4 (for migration inhibition) | Breast Cancer | [3] |

| MiaPaCa2 (pancreatic cancer) | <10 | Pancreatic Cancer | [3] |

Affected Signaling Pathways and Cellular Processes

This compound's polypharmacology leads to the modulation of several critical intracellular signaling pathways. These off-target effects are central to its potential anticancer properties.

Inhibition of Integrin Signaling

This compound has been shown to suppress metastatic tumor growth, particularly in triple-negative breast cancer, by inhibiting the integrin signaling axis.[7] It reduces the expression of integrin α6 and β4, which in turn downregulates downstream effectors like focal adhesion kinase (FAK), paxillin, Rac, and Rho-associated protein kinase (ROCK).[7][8] This disruption of integrin signaling leads to induced apoptosis and reduced cell migration and invasion.[7]

Caption: this compound's inhibition of the integrin signaling pathway.

Disruption of N-Linked Glycosylation and Induction of ER Stress

Recent findings indicate that this compound inhibits N-linked glycoprotein processing.[9][10] It directly targets the MAN1A1 mannosidase, a Golgi enzyme crucial for N-glycan maturation.[10][11] This leads to an accumulation of immature, high-mannose glycoproteins, such as PD-L1, Integrin β1, and EGFR.[9] The disruption of protein glycosylation triggers endoplasmic reticulum (ER) stress, evidenced by the phosphorylation of eIF2α and increased expression of GRP78 and CHOP.[9] This ER stress can ultimately lead to apoptosis.

Caption: this compound disrupts N-glycan processing, leading to ER stress.

Autophagy and Apoptosis Induction

This compound is known to induce both autophagy and apoptosis in cancer cells.[8][12] The precise mechanism is multifaceted, but it is linked to the induction of ER stress and the suppression of survival pathways.[8] In some contexts, such as in renal cell carcinoma, this compound induces autophagy-mediated apoptosis.[13]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the oncogenic channel Kv10.1 by the antipsychotic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual pharmacological properties of a cyclic AMP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mahsaacademy.com.my [mahsaacademy.com.my]